![molecular formula C8H13NO2 B13329326 (2S)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid](/img/structure/B13329326.png)
(2S)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid
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Overview
Description
- “(2S)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid” is an amino acid with the following structure:
H2NC(H)CH(CH2CH=CH2)COOH
. - It contains an amino group (NH₂), a carboxylic acid group (COOH), and a cyclohexenyl side chain.
- This compound is not one of the 20 standard amino acids found in proteins but has relevance in research and industry.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Biological Activity
(2S)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid, also known as cyclohexenyl alanine, is a non-proteinogenic amino acid that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for medicinal chemistry.
Structural Characteristics
The compound has the following chemical structure:
- Chemical Formula : C₈H₁₃NO₂
- Molecular Weight : 155.19 g/mol
- IUPAC Name : this compound
The presence of the cyclohexenyl group contributes to its distinct properties and interactions in biological systems.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a natural antimicrobial agent.
Pathogen Type | Activity Level |
---|---|
Gram-positive Bacteria | Moderate to High |
Gram-negative Bacteria | Moderate |
2. Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. In vitro assays indicated that it could reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
3. Anti-inflammatory Activity
The compound has shown promise in modulating inflammatory responses. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory disorders.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Enzymatic Synthesis : Utilizing specific enzymes to catalyze the formation from precursor compounds.
- Chemical Synthesis : A multi-step process involving the reaction of cyclohexenyl derivatives with amino acids under controlled conditions.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones in agar diffusion tests, particularly against Staphylococcus aureus and Escherichia coli.
Case Study 2: Neuroprotection in Animal Models
In a controlled trial involving mice subjected to oxidative stress, administration of the compound resulted in improved cognitive function and reduced neuronal damage compared to control groups. Histological analysis confirmed lower levels of apoptosis in treated animals.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(2S)-2-amino-2-cyclohex-2-en-1-ylacetic acid |
InChI |
InChI=1S/C8H13NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h2,4,6-7H,1,3,5,9H2,(H,10,11)/t6?,7-/m0/s1 |
InChI Key |
PYQPZOZULLHXKK-MLWJPKLSSA-N |
Isomeric SMILES |
C1CC=CC(C1)[C@@H](C(=O)O)N |
Canonical SMILES |
C1CC=CC(C1)C(C(=O)O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.